Efficacy vs. Temozolomide in Advanced Melanoma
A meta-analysis of three randomized clinical trials (N=1,314) directly comparing temozolomide to dacarbazine in malignant melanoma found no statistically significant difference in efficacy. The relative risk (RR) for complete response was 0.83 (95% CI 0.26–2.64, P=0.76), for stable disease was 1.05 (95% CI 0.85–1.30, P=0.65), and for disease control rate was 2.64 (95% CI 0.97–1.36, P=0.11) [1]. This establishes that, from a procurement perspective, dacarbazine is a clinically equivalent alternative to the oral agent temozolomide, but with a distinct toxicity profile and lower cost [1].
| Evidence Dimension | Clinical efficacy (Complete Response Rate) |
|---|---|
| Target Compound Data | Reference group for RR |
| Comparator Or Baseline | Temozolomide; RR 0.83 vs. dacarbazine |
| Quantified Difference | No significant difference (P=0.76) |
| Conditions | Meta-analysis of 3 RCTs, 1,314 patients with malignant melanoma |
Why This Matters
Procurement of dacarbazine offers a clinically equivalent intravenous option to oral temozolomide, supporting formulary decisions based on patient-specific factors, cost, or route of administration.
- [1] Teimouri F, et al. Efficacy and side effects of dacarbazine in comparison with temozolomide in the treatment of malignant melanoma: a meta-analysis consisting of 1314 patients. Melanoma Res. 2013;23(5):381-389. doi:10.1097/CMR.0b013e3283649a97. View Source
